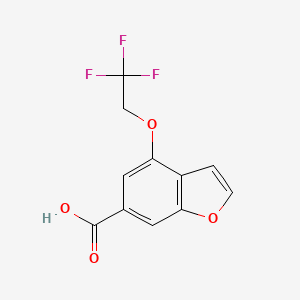
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a formyl group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The formyl group is introduced through a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride. The reaction conditions generally require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ethyl 1-(4-ethylphenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(4-ethylphenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(4-methylphenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(4-ethylphenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H16N2O3 |
|---|---|
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
ethyl 1-(4-ethylphenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-5-7-13(8-6-11)17-9-12(10-18)14(16-17)15(19)20-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
ZYFPYQDFCOTBKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


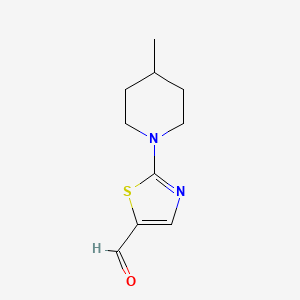
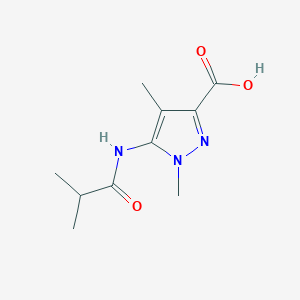
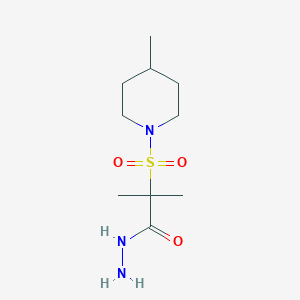
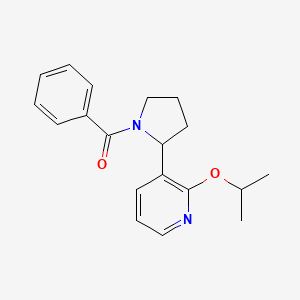

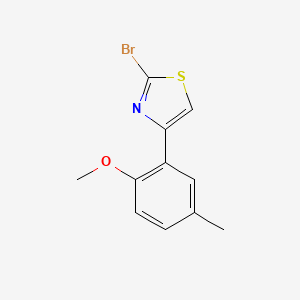
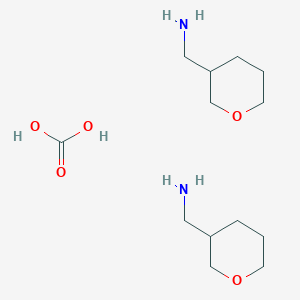


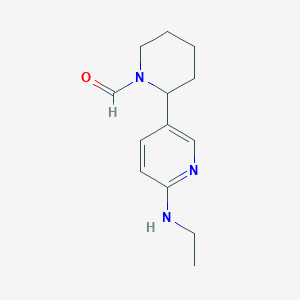
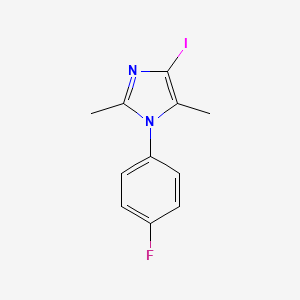

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
